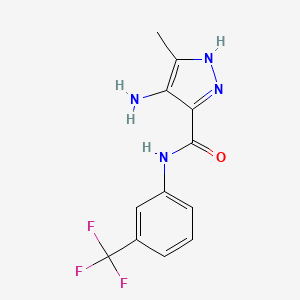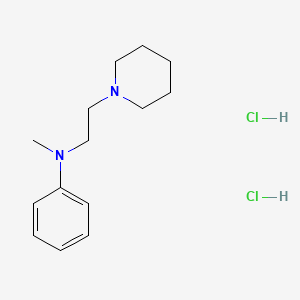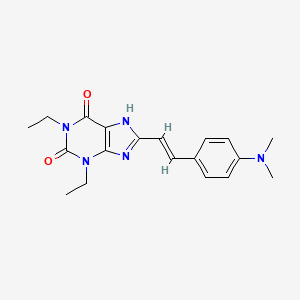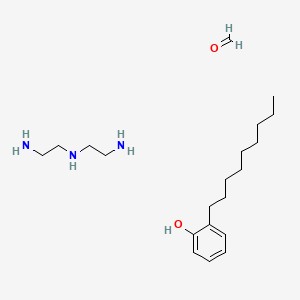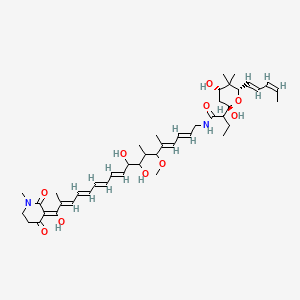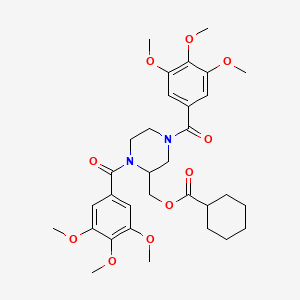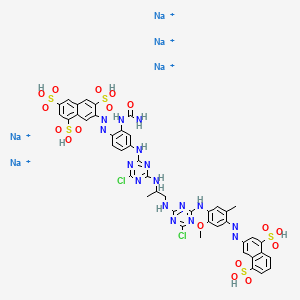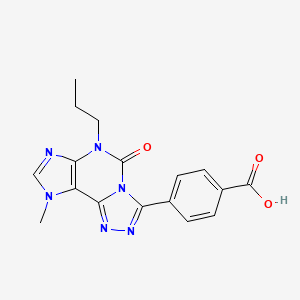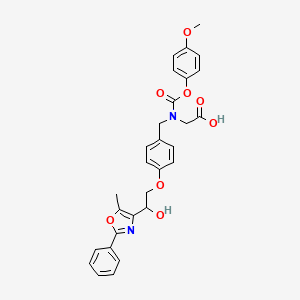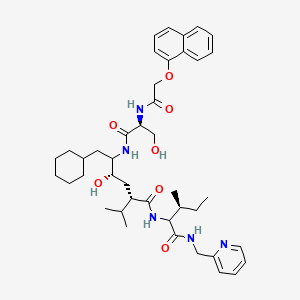
Noa-Ser-CVA-Ile-Amp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Noa-Ser-CVA-Ile-Amp involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of individual amino acid derivatives, which are then coupled using peptide synthesis techniques . Industrial production methods may involve the use of automated peptide synthesizers to ensure high yield and purity .
Análisis De Reacciones Químicas
Noa-Ser-CVA-Ile-Amp undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This reaction often involves nucleophilic or electrophilic reagents under specific conditions.
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Aplicaciones Científicas De Investigación
Noa-Ser-CVA-Ile-Amp has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying protein-ligand interactions.
Industry: It is used in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of Noa-Ser-CVA-Ile-Amp involves its interaction with specific molecular targets. It binds to certain enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Noa-Ser-CVA-Ile-Amp can be compared to other similar compounds such as isoleucyl-adenylate and mupirocin. While these compounds share some structural similarities, this compound is unique in its specific functional groups and the resulting chemical properties . Similar compounds include:
- Isoleucyl-adenylate
- Mupirocin
This uniqueness makes this compound particularly valuable for certain applications where other compounds may not be as effective.
Propiedades
Número CAS |
146363-76-0 |
|---|---|
Fórmula molecular |
C42H59N5O7 |
Peso molecular |
745.9 g/mol |
Nombre IUPAC |
(2S,4S)-6-cyclohexyl-4-hydroxy-5-[[(2S)-3-hydroxy-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-N-[(3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide |
InChI |
InChI=1S/C42H59N5O7/c1-5-28(4)39(42(53)44-24-31-18-11-12-21-43-31)47-40(51)33(27(2)3)23-36(49)34(22-29-14-7-6-8-15-29)46-41(52)35(25-48)45-38(50)26-54-37-20-13-17-30-16-9-10-19-32(30)37/h9-13,16-21,27-29,33-36,39,48-49H,5-8,14-15,22-26H2,1-4H3,(H,44,53)(H,45,50)(H,46,52)(H,47,51)/t28-,33-,34?,35-,36-,39?/m0/s1 |
Clave InChI |
FSDJNLCRSURYBE-JKTGEDSGSA-N |
SMILES isomérico |
CC[C@H](C)C(C(=O)NCC1=CC=CC=N1)NC(=O)[C@@H](C[C@@H](C(CC2CCCCC2)NC(=O)[C@H](CO)NC(=O)COC3=CC=CC4=CC=CC=C43)O)C(C)C |
SMILES canónico |
CCC(C)C(C(=O)NCC1=CC=CC=N1)NC(=O)C(CC(C(CC2CCCCC2)NC(=O)C(CO)NC(=O)COC3=CC=CC4=CC=CC=C43)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


